molecular formula C18H36N6O5 B14589664 L-Lysyl-L-lysyl-L-alanyl-L-alanine CAS No. 61257-61-2

L-Lysyl-L-lysyl-L-alanyl-L-alanine

Cat. No.: B14589664
CAS No.: 61257-61-2
M. Wt: 416.5 g/mol
InChI Key: HLMVCWKLRWKYDB-XUXIUFHCSA-N
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Description

L-Lysyl-L-lysyl-L-alanyl-L-alanine is a tetrapeptide composed of two lysine residues and two alanine residues. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and materials science. The presence of both lysine and alanine residues provides unique properties that can be exploited for different purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-lysyl-L-alanyl-L-alanine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After each coupling step, the protecting groups are removed to allow the next amino acid to be added. This process is repeated until the tetrapeptide is fully assembled .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the peptide is synthesized on a solid support, and the growing peptide chain is elongated by sequential addition of protected amino acids. This method is advantageous for producing large quantities of peptides with high purity .

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-lysyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield aldehydes or carboxylic acids, while reduction of the peptide bonds can produce amines .

Scientific Research Applications

L-Lysyl-L-lysyl-L-alanyl-L-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Lysyl-L-lysyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. The lysine residues can interact with negatively charged molecules, while the alanine residues provide structural stability. This interaction can modulate various biological processes, including enzyme activity and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of two lysine residues allows for strong interactions with negatively charged molecules, while the two alanine residues contribute to the structural stability of the peptide .

Properties

CAS No.

61257-61-2

Molecular Formula

C18H36N6O5

Molecular Weight

416.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C18H36N6O5/c1-11(15(25)23-12(2)18(28)29)22-17(27)14(8-4-6-10-20)24-16(26)13(21)7-3-5-9-19/h11-14H,3-10,19-21H2,1-2H3,(H,22,27)(H,23,25)(H,24,26)(H,28,29)/t11-,12-,13-,14-/m0/s1

InChI Key

HLMVCWKLRWKYDB-XUXIUFHCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

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